
2,3-DEHYDROLOVASTATIN ACID SODIUM SALT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dehydrolovastatin Acid Sodium Salt is a derivative of lovastatin, a well-known statin used to lower cholesterol levels. This compound is produced during the fermentation of various microorganisms such as Aspergillus terreus and Monascus ruber . It has a molecular formula of C24H35NaO5 and a molecular weight of 426.52 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dehydrolovastatin Acid Sodium Salt involves the fermentation of specific microorganisms. The primary method includes the fermentation of Aspergillus terreus, which produces lovastatin. This lovastatin is then chemically modified to produce this compound .
Industrial Production Methods
Industrial production of this compound follows a similar fermentation process, but on a larger scale. The fermentation conditions are optimized to maximize the yield of lovastatin, which is subsequently converted to this compound through chemical reactions .
化学反应分析
Types of Reactions
2,3-Dehydrolovastatin Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
2,3-Dehydrolovastatin Acid Sodium Salt has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of statins.
Biology: It is used in biological studies to understand the metabolic pathways and effects of statins on cellular processes.
Medicine: It is investigated for its potential therapeutic effects in lowering cholesterol levels and preventing cardiovascular diseases.
Industry: It is used in the pharmaceutical industry for the development and testing of new statin-based drugs.
作用机制
2,3-Dehydrolovastatin Acid Sodium Salt exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces the production of cholesterol in the liver .
相似化合物的比较
Similar Compounds
Lovastatin: The parent compound from which 2,3-Dehydrolovastatin Acid Sodium Salt is derived.
Simvastatin: Another statin with a similar mechanism of action but different chemical structure.
Atorvastatin: A more potent statin with a longer half-life and different pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific chemical modifications, which may confer different pharmacological properties compared to other statins. Its production through fermentation also distinguishes it from synthetically produced statins .
属性
CAS 编号 |
188067-71-2 |
|---|---|
分子式 |
C24H35O5.Na |
分子量 |
426.526 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


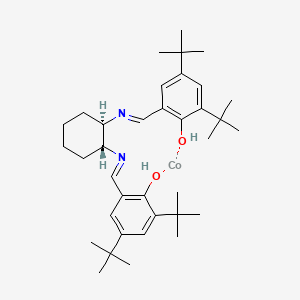

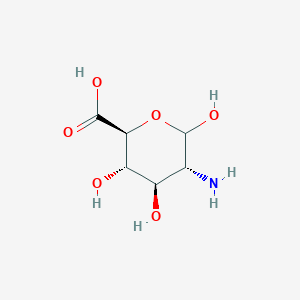
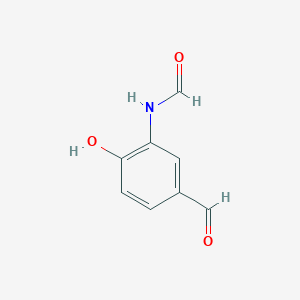

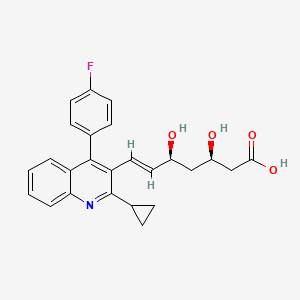
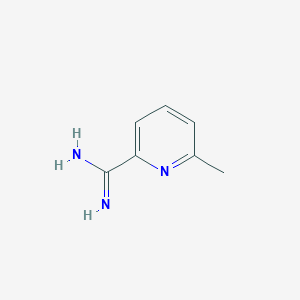
![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)
